molecular formula C11H16O2 B076060 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 10309-20-3

3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B076060
CAS RN: 10309-20-3
M. Wt: 180.24 g/mol
InChI Key: JBNCRMFOHKBEFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves intricate steps that are critical for achieving the desired stereochemistry and functional groups. For instance, the stereochemistry of the Nametkin shift, a significant reaction involving similar bicyclic structures, has been elucidated through structural determinations, indicating a preference for the migration of the exo methyl group (Cameron et al., 1994). Furthermore, the stereoselective preparation of diastereomerically pure bicyclic carboxylic acids showcases the complexity and precision needed in these synthesis processes (Ishizuka et al., 1990).

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has led to the synthesis and structural elucidation of compounds related to 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid, exploring stereochemistry and synthesis pathways. For instance, the synthesis and stereostructure of various diastereomers of 3-amino-bicyclo[2.2.1]heptane-2-carboxylic acids have been prepared, showcasing the importance of stereochemical control in chemical synthesis (Palkó et al., 2005). Similar efforts have been noted in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, emphasizing the relevance of rigid frameworks in medicinal chemistry (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Hydrogen Bonding and Molecular Geometry

  • Studies on related bicyclo compounds have provided insights into hydrogen bonding and molecular geometry, crucial for understanding molecular interactions in chemical and biological systems. For example, the hydroxy carboxylic acid derivatives have shown unique hydrogen bonding patterns and geometrical conformations, contributing to the knowledge on molecular assemblies and interactions (Mague, Ensley, & Chen, 2001).

Catalysis and Organic Synthesis

  • The field also extends into catalysis and organic synthesis, where compounds structurally similar to 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid play pivotal roles. For instance, the synthesis of enantiopure analogues of 3-hydroxyproline, starting from configurations related to this acid, underscores the compound's potential in creating bioactive molecules (Avenoza et al., 2002).

Reactions and Mechanistic Insights

  • Detailed investigations into the reactions of levulinic acid with norbornane/ene amino acids and diamines offer mechanistic insights into the transformations of bicyclic compounds, paving the way for novel synthetic routes and applications in organic chemistry (Stájer, Szabó, Csámpai, & Sohár, 2004).

Advanced Materials and Functional Monomers

  • The chemical versatility of similar structures has been harnessed in the development of advanced materials, evidenced by the synthesis of acrylamide functional monomers from bicyclic compounds, contributing to the field of polymer science and material engineering (Cha, 2014).

properties

IUPAC Name

3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNCRMFOHKBEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908190
Record name 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid
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Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

10309-20-3
Record name 2-Methylene-3,3-dimethylbicyclo(2.2.1)heptane-1-carboxylic acid
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Record name 10309-20-3
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Record name 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid
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Record name 10309-20-3
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